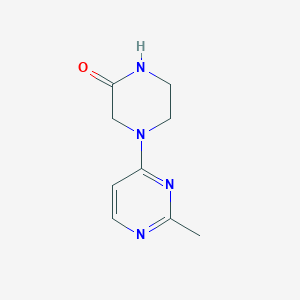
4-(2-Methylpyrimidin-4-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylpyrimidin-4-yl)piperazin-2-one, also known as MPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MPP is a piperazine derivative that has been extensively studied for its potential therapeutic applications as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent.
Aplicaciones Científicas De Investigación
Anti-Mycobacterial Activity and Structure-Activity Relationship
Piperazine and its analogues, including structures similar to 4-(2-Methylpyrimidin-4-yl)piperazin-2-one, have been extensively studied for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds serve as vital building blocks in the design of potent anti-TB molecules, providing a foundation for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents. The structure-activity relationship (SAR) of these molecules highlights the importance of the piperazine core in enhancing pharmacological activities against TB (Girase et al., 2020).
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives have found a broad spectrum of therapeutic applications, underlined by their inclusion in many marketed drugs with various pharmacological activities. Modifications in the substitution pattern on the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, offering a diverse range of therapeutic uses. This versatility makes piperazine a valuable scaffold in drug discovery, contributing to advancements in treating conditions such as psychotic disorders, depression, and infectious diseases. The exploration of piperazine-based molecules reflects their potential in addressing numerous health challenges (Rathi et al., 2016).
DNA Binding and Pharmacological Properties
The piperazine derivative Hoechst 33258 and its analogues are known for their ability to bind to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property is utilized in various biological applications, including as a fluorescent DNA stain for cellular analysis. The pharmacological significance of piperazine derivatives extends to their use as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and a model system to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Contributions to D2-like Receptor Ligand Development
Piperazine derivatives, including arylcycloalkylamines, have been highlighted for their contributions to developing ligands for D2-like receptors, indicating their significance in creating antipsychotic agents. The incorporation of arylalkyl substituents has been shown to enhance the potency and selectivity of binding affinity at D2-like receptors, demonstrating the critical role of piperazine-based pharmacophoric groups in medicinal chemistry (Sikazwe et al., 2009).
Piper Species: Biological Activities and Applications
Beyond synthetic derivatives, natural piperazine-containing compounds in Piper species exhibit a wide range of biological effects beneficial to human health. These plants are rich in essential oils and secondary metabolites that have shown potent antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities. Piper species are used in traditional medicine for treating various diseases, highlighting the therapeutic potential of their phytochemicals in both food preservation and chronic disease prevention (Salehi et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target dna gyrase , a type II topoisomerase found in bacteria, which is involved in the supercoiling of DNA .
Mode of Action
It is hypothesized that, like other similar compounds, it may interact with its target, dna gyrase, to inhibit its function . This inhibition could potentially disrupt the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and replication .
Biochemical Pathways
Given its potential interaction with dna gyrase, it may affect the dna replication pathway in bacteria . By inhibiting DNA gyrase, the supercoiling of DNA necessary for replication may be disrupted, leading to downstream effects on bacterial growth and replication .
Result of Action
Based on its potential interaction with dna gyrase, it may inhibit bacterial growth and replication by disrupting the supercoiling of dna .
Propiedades
IUPAC Name |
4-(2-methylpyrimidin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-7-10-3-2-8(12-7)13-5-4-11-9(14)6-13/h2-3H,4-6H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRMFFIJGNHRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2595533.png)
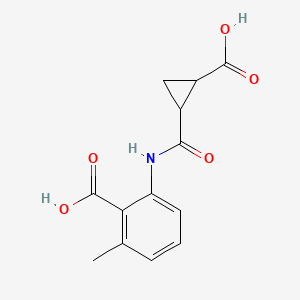
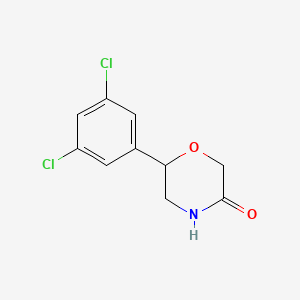
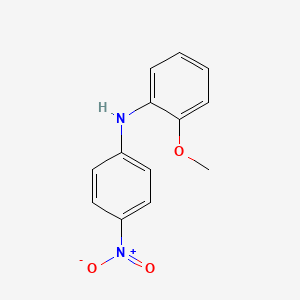
![2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2595543.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2595544.png)
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2595545.png)
![3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2595546.png)
![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2595547.png)
![N-(3,4-difluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2595548.png)
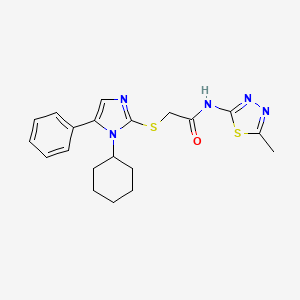

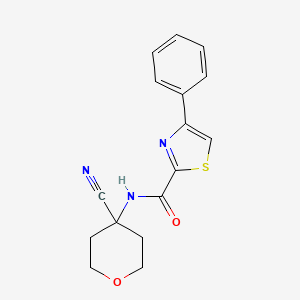
![1,3-Benzothiazol-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2595556.png)